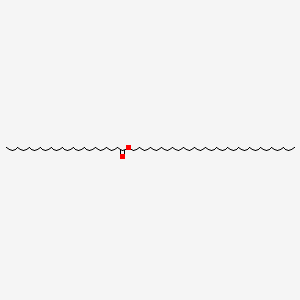
5-(Trifluoromethyl)-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-3,3’-bipyridine: is an organic compound that features a trifluoromethyl group attached to a bipyridine structure. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecules it is part of, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-3,3’-bipyridine typically involves the use of Suzuki-Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between the bipyridine and trifluoromethyl groups . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of 5-(Trifluoromethyl)-3,3’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products: The major products formed from these reactions include various substituted bipyridines and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)-3,3’-bipyridine is used as a building block for the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its use as a ligand in the formation of metal complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities .
Medicine: In medicine, 5-(Trifluoromethyl)-3,3’-bipyridine derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds, making them promising candidates for drug development .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3,3’-bipyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing lipophilicity and stability. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2,3,5-Trichloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridylamine
- 5-(Trifluoromethyl)-2-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and complex formation. This makes it more versatile in various applications, including the synthesis of metal complexes and pharmaceuticals .
Properties
CAS No. |
1214364-61-0 |
|---|---|
Molecular Formula |
C11H7F3N2 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)10-4-9(6-16-7-10)8-2-1-3-15-5-8/h1-7H |
InChI Key |
NHXNCAXEBHRORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)

![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)


![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
